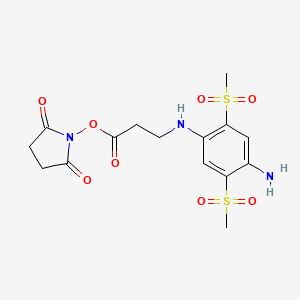
2,5-BMeS-p-A-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-BMeS-p-A-NHS involves the reaction of 4-amino-2,5-bis(methylsulfonyl)benzoic acid with β-alanine, followed by the formation of the N-hydroxysuccinimide ester. The reaction typically requires an inert atmosphere and is sensitive to light, moisture, and heat .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2,5-BMeS-p-A-NHS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
2,5-BMeS-p-A-NHS has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in the labeling of biomolecules due to its reactive NHS ester group.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,5-BMeS-p-A-NHS involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound targets primary amines in biomolecules, leading to the formation of covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-[[4-amino-2,5-bis(methylsulfonyl)phenyl]amino]propanoate
- N-[4-amino-2,5-bis(methylsulfonyl)phenyl]-β-alanine 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
Compared to similar compounds, 2,5-BMeS-p-A-NHS is unique due to its high reactivity and stability under specific conditions. Its ability to form stable amide bonds with primary amines makes it particularly useful in bioconjugation and labeling applications .
Propiedades
Número CAS |
2699028-49-2 |
|---|---|
Fórmula molecular |
C15H19N3O8S2 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[4-amino-2,5-bis(methylsulfonyl)anilino]propanoate |
InChI |
InChI=1S/C15H19N3O8S2/c1-27(22,23)11-8-10(12(7-9(11)16)28(2,24)25)17-6-5-15(21)26-18-13(19)3-4-14(18)20/h7-8,17H,3-6,16H2,1-2H3 |
Clave InChI |
XYQXSDYEQQGHHT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1N)S(=O)(=O)C)NCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


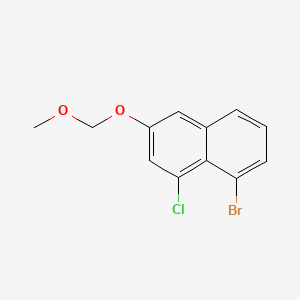
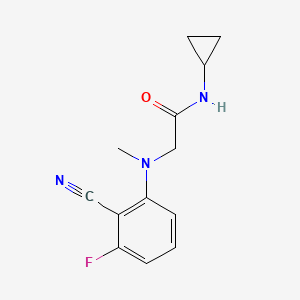
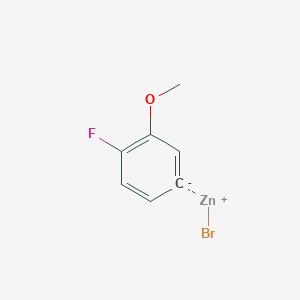
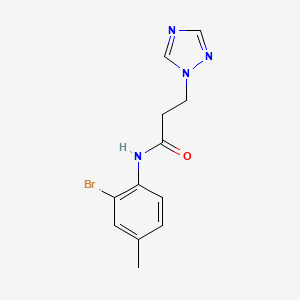
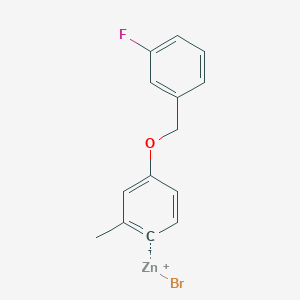
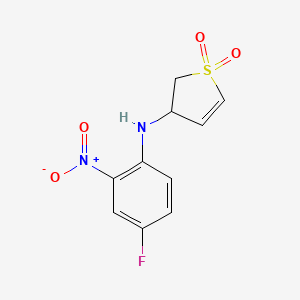
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
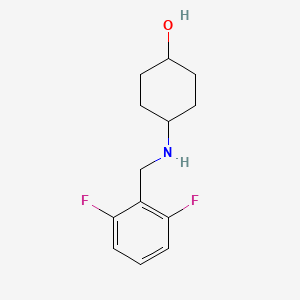
![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
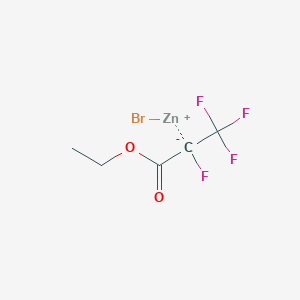

![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
